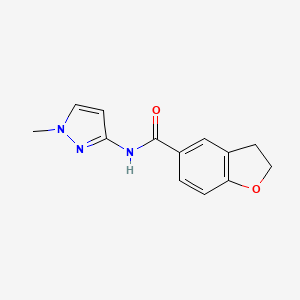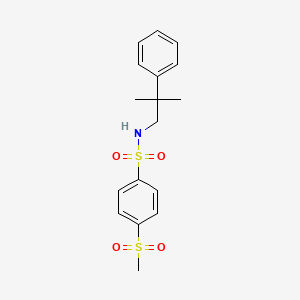
2-methyl-N-(thiophen-2-ylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(thiophen-2-ylmethyl)butanamide, also known as MTMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MTMP is a synthetic compound that belongs to the class of amides and has a molecular formula of C12H17NO2S.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(thiophen-2-ylmethyl)butanamide has been shown to have potential applications in scientific research. It has been reported to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. 2-methyl-N-(thiophen-2-ylmethyl)butanamide has also been shown to have anticonvulsant activity, which could be useful in the development of new drugs for the treatment of epilepsy.
Wirkmechanismus
The exact mechanism of action of 2-methyl-N-(thiophen-2-ylmethyl)butanamide is not well understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in the inflammatory response and pain signaling pathways. 2-methyl-N-(thiophen-2-ylmethyl)butanamide has also been shown to interact with certain ion channels in the brain, which could explain its anticonvulsant activity.
Biochemical and Physiological Effects:
2-methyl-N-(thiophen-2-ylmethyl)butanamide has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of certain inflammatory markers in the blood, suggesting that it may have anti-inflammatory properties. 2-methyl-N-(thiophen-2-ylmethyl)butanamide has also been shown to reduce pain sensitivity in animal models, indicating that it may have analgesic properties. Additionally, 2-methyl-N-(thiophen-2-ylmethyl)butanamide has been shown to reduce the frequency and severity of seizures in animal models, suggesting that it may have anticonvulsant activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-N-(thiophen-2-ylmethyl)butanamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-methyl-N-(thiophen-2-ylmethyl)butanamide is also commercially available, making it easily accessible for researchers. However, there are also some limitations to the use of 2-methyl-N-(thiophen-2-ylmethyl)butanamide in lab experiments. The compound has not been extensively studied, and its exact mechanism of action is not well understood. Additionally, there is limited information available on the potential side effects of 2-methyl-N-(thiophen-2-ylmethyl)butanamide, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-methyl-N-(thiophen-2-ylmethyl)butanamide. One potential area of research is the development of new drugs based on the structure of 2-methyl-N-(thiophen-2-ylmethyl)butanamide. The compound's anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the development of new drugs for the treatment of pain, inflammation, and epilepsy. Another potential area of research is the study of the compound's mechanism of action. Further research is needed to better understand how 2-methyl-N-(thiophen-2-ylmethyl)butanamide interacts with enzymes and ion channels in the body. Finally, more studies are needed to investigate the potential side effects of 2-methyl-N-(thiophen-2-ylmethyl)butanamide and to determine the optimal dosage for use in lab experiments.
Conclusion:
In conclusion, 2-methyl-N-(thiophen-2-ylmethyl)butanamide is a synthetic compound that has potential applications in scientific research. The compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs. However, further research is needed to better understand the compound's mechanism of action and potential side effects. Overall, 2-methyl-N-(thiophen-2-ylmethyl)butanamide is a compound that holds promise for the future of scientific research.
Synthesemethoden
2-methyl-N-(thiophen-2-ylmethyl)butanamide can be synthesized using a multistep reaction process. The first step involves the reaction of 2-methylbutan-1-amine with thiophene-2-carboxylic acid to form the corresponding amide. This is followed by the reduction of the amide using sodium borohydride to yield the final product, 2-methyl-N-(thiophen-2-ylmethyl)butanamide. The synthesis of 2-methyl-N-(thiophen-2-ylmethyl)butanamide has been reported in several scientific publications, and the compound is commercially available for research purposes.
Eigenschaften
IUPAC Name |
2-methyl-N-(thiophen-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-3-8(2)10(12)11-7-9-5-4-6-13-9/h4-6,8H,3,7H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIRYAWZZXUZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NCC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-Dichlorophenoxy)-1-[4-(4-hydroxyphenyl)piperidin-1-yl]propan-1-one](/img/structure/B7526036.png)

![3-ethylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7526042.png)
![(1,5-Dimethylpyrrol-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7526049.png)

![1-(furan-2-yl)-N,N-dimethyl-N'-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7526067.png)

![Cyclohex-3-en-1-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7526089.png)

![N-[(2,4-dimethylphenyl)methyl]-1-(3-fluorophenyl)-1-(1-methylimidazol-2-yl)methanamine;hydrochloride](/img/structure/B7526105.png)
![4-(1-Ethyl-2,5-dimethylpyrrol-3-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole](/img/structure/B7526111.png)
![2-Tert-butyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7526123.png)
![1-methylsulfonyl-N-[(5-methylthiophen-2-yl)methyl]piperidin-4-amine;hydrochloride](/img/structure/B7526131.png)
![Methyl 2-{ethyl[(furan-2-yl)methyl]amino}acetate](/img/structure/B7526138.png)